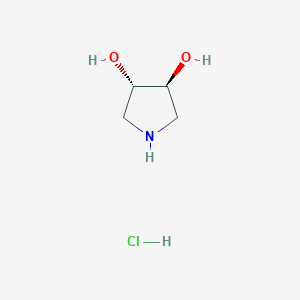
cis-3,4-Difluoropyrrolidine hydrochloride
Overview
Description
“Cis-3,4-Difluoropyrrolidine hydrochloride” is a fluorinated pyrrolidine salt . It’s commonly used as a building block in medicinal chemistry for introducing the fluorinated pyrrolidine via nucleophilic substitution . The fluoride substituents improve the potency of the active pharmaceutical ingredients and the permeability through the cell membranes .
Molecular Structure Analysis
The molecular formula of “cis-3,4-Difluoropyrrolidine hydrochloride” is C4H8ClF2N . Its average mass is 143.563 Da and its monoisotopic mass is 143.031326 Da .Scientific Research Applications
Synthesis and Structural Studies
Synthesis of cis-3,4-Diarylpyrrolidines : A study by Chang, Pai, and Lin (2006) describes a method for synthesizing unsymmetrically substituted cis-3,4-diarylpyrrolidines, starting from 4-aryl-1,2,5,6-tetrahydropyridines, via a series of iterative reactions. This process is significant for the development of various pyrrolidine derivatives, including cis-3,4-difluoropyrrolidine hydrochloride (Chang, Pai, & Lin, 2006).
Synthesis and Crystal Structure of Platinum(II) Complexes : McGowan, Parsons, and Sadler (2005) explored the contrasting chemistry of cis- and trans-platinum(II) diamine anticancer compounds. Their research into the hydrolysis and structure of these compounds, including the cis variant, offers insights into the synthesis and application of similar cis-configured chemicals, like cis-3,4-difluoropyrrolidine hydrochloride (McGowan, Parsons, & Sadler, 2005).
Medicinal Chemistry and Drug Design
Antidepressant Synthesis : Vukics, Fodor, Fischer, Fellegvári, and Lévai (2002) presented an improved industrial synthesis of sertraline hydrochloride, a potent antidepressant. This research, involving the synthesis of complex cis-configured compounds, can be related to the synthesis and applications of cis-3,4-difluoropyrrolidine hydrochloride (Vukics et al., 2002).
Palladium-Catalyzed C(sp3)-H Arylation : Antermite, Affron, and Bull (2018) discussed the selective synthesis of cis-3,4-disubstituted pyrrolidines and piperidines through a Pd-catalyzed process. This research provides a perspective on the methodologies that could potentially be adapted for the synthesis and functionalization of cis-3,4-difluoropyrrolidine hydrochloride (Antermite, Affron, & Bull, 2018).
Biological Activities and Pharmacokinetics
Bioactivity of Platinum(II) Complexes : Tarai, Bhaduri, Mukherjee, Mandal, PeraReddy, and Moi (2020) studied the drug reservoir mechanism of Pt(II)-sulfur chelates, which involved the synthesis and characterization of complexes using ligands like pyrrolidine. Their findings could be extrapolated to understand the biological activities and potential applications of cis-3,4-difluoropyrrolidine hydrochloride (Tarai et al., 2020).
Antibacterial and Antifungal Activities : Işıklan, Asmafiliz, Ozalp, Ilter, Kılıç, Çoşut, Yeşilot, KiliÇ, Oztürk, Hökelek, Bilir, Açık, and Akyüz (2010) explored the syntheses, structural investigations, and biological activities of N/O spirocyclic phosphazene derivatives, including pyrrolidine derivatives. Their antibacterial and antifungal screenings provide insights into the potential bioactivities of cis-3,4-difluoropyrrolidine hydrochloride (Işıklan et al., 2010).
Safety And Hazards
For “3,3-Difluoropyrrolidine hydrochloride”, the safety information includes hazard statements H315 - H319 - H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The same precautions may apply to “cis-3,4-Difluoropyrrolidine hydrochloride”, but specific safety data for this compound was not found.
properties
IUPAC Name |
(3S,4R)-3,4-difluoropyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2N.ClH/c5-3-1-7-2-4(3)6;/h3-4,7H,1-2H2;1H/t3-,4+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUYOMPVOXGHIR-HKTIBRIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CN1)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735948 | |
| Record name | (3R,4S)-3,4-Difluoropyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-3,4-Difluoropyrrolidine hydrochloride | |
CAS RN |
869481-94-7 | |
| Record name | Pyrrolidine, 3,4-difluoro-, hydrochloride (1:1), (3S,4R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869481-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R,4S)-3,4-Difluoropyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid](/img/structure/B1400562.png)

![(3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol](/img/structure/B1400564.png)






